molecular formula C25H18F4N6O B10937958 2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide

2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide

Cat. No.: B10937958
M. Wt: 494.4 g/mol
InChI Key: NEPXYQRWGJDUJF-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with pyrazole groups through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyrazole rings .

Scientific Research Applications

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE apart is its unique combination of a quinoline core with pyrazole substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H18F4N6O

Molecular Weight

494.4 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]quinoline-4-carboxamide

InChI

InChI=1S/C25H18F4N6O/c1-2-34-11-14(9-30-34)22-7-17(16-5-3-4-6-21(16)33-22)25(36)32-15-10-31-35(12-15)13-18-19(26)8-20(27)24(29)23(18)28/h3-12H,2,13H2,1H3,(H,32,36)

InChI Key

NEPXYQRWGJDUJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=C(C(=C(C=C5F)F)F)F

Origin of Product

United States

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